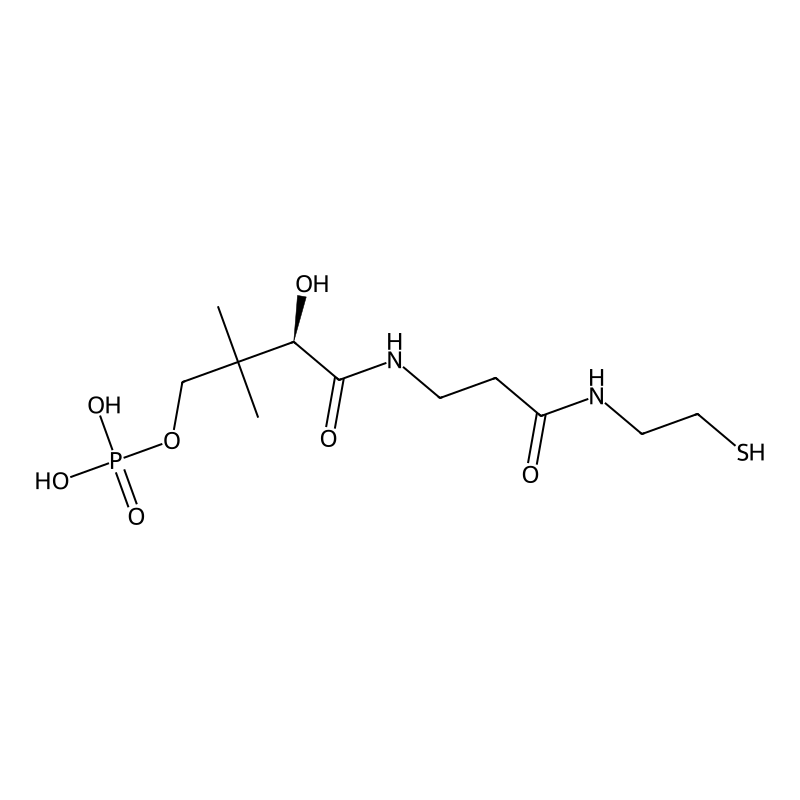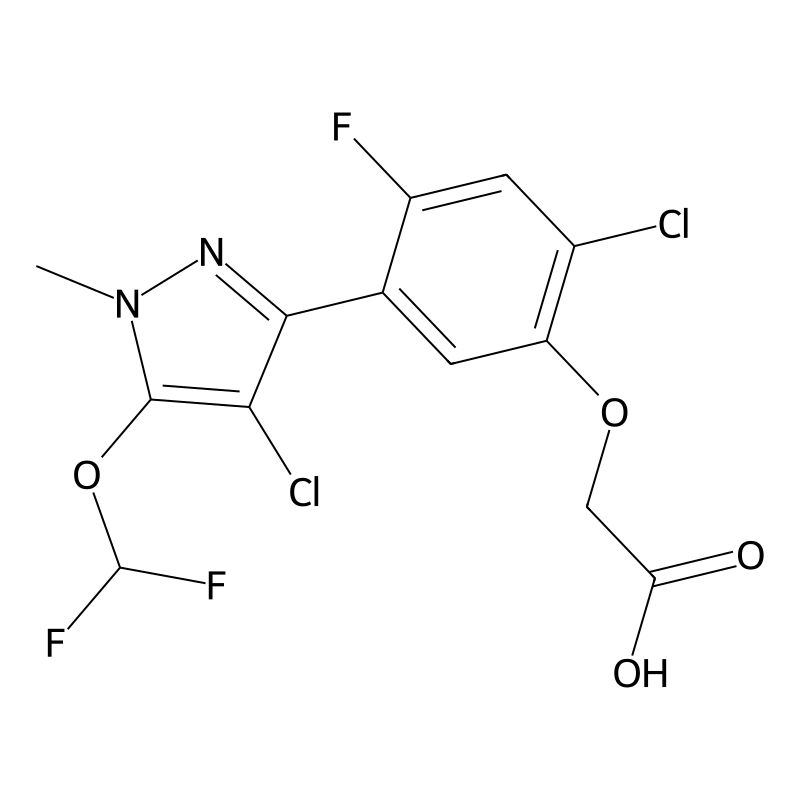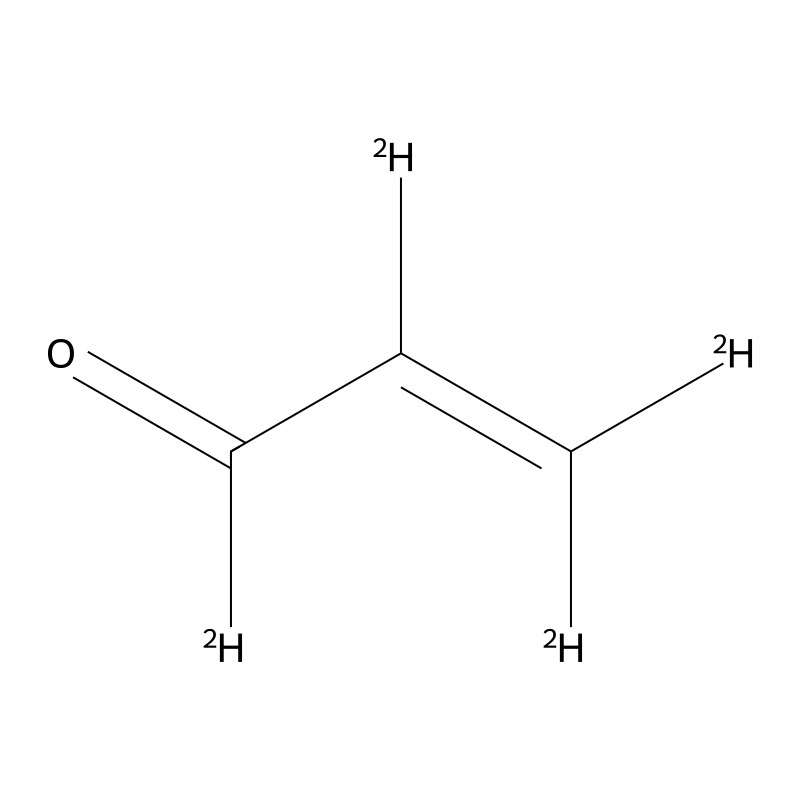1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is a complex siloxane compound characterized by its extensive siloxane backbone and multiple functional groups. Its molecular formula is , and it possesses a high molecular weight of approximately 941.66 g/mol. The compound features a unique structure that includes heptakis(2-methylpropyl) substituents and a bicyclic ether moiety which contributes to its potential reactivity and biological activity.
The chemical reactivity of this compound primarily involves its siloxane groups and functional substituents. Key reaction types may include:
- Hydrolysis: The siloxane bonds can undergo hydrolysis in the presence of water or moisture to form silanol groups.
- Esterification: The hydroxyl groups present in the compound can react with carboxylic acids to form esters.
- Nucleophilic substitutions: The bicyclic ether can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
These reactions highlight the compound's versatility in synthetic chemistry.
The synthesis of 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane typically involves:
- Formation of Siloxane Backbone: Utilizing cyclic siloxanes or silanes as starting materials.
- Functionalization: Introducing the 2-methylpropyl groups through alkylation reactions.
- Bicyclic Ether Synthesis: Employing strategies such as ring-closing reactions or cycloaddition methods to incorporate the bicyclic structure.
These methods require careful control of reaction conditions to ensure high yield and purity.
The unique structure of this compound suggests several potential applications:
- Materials Science: As a component in advanced materials due to its thermal stability and mechanical properties.
- Pharmaceuticals: Potential use as a drug delivery vehicle or scaffold for drug design.
- Cosmetics: Application in personal care products for its emollient properties.
Interaction studies involving this compound could focus on:
- Protein Binding Studies: To assess how well the compound interacts with biological macromolecules.
- Cellular Uptake Studies: Evaluating how effectively the compound can penetrate cell membranes.
- Toxicity Assessments: Understanding any adverse effects associated with exposure to this compound.
These studies are crucial for determining the safety and efficacy of the compound in practical applications.
Several compounds share structural similarities with 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,...:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Mercaptopropyltrimethoxysilane | Contains thiol group; used in surface modification | |
| Octamethylcyclotetrasiloxane | Cyclic siloxane; used in cosmetics | |
| 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | Ionic liquid; used in green chemistry |
The uniqueness of 1,... lies in its extensive siloxane framework combined with multifunctional organic substituents that enhance its potential applications across various fields compared to simpler analogs.








